Cas no 180976-09-4 (2-(N-BOC-N-Methylamino)acetonitrile)
2-(N-BOC-N-Methylamino)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (cyanomethyl)(methyl)carbamate
- 2-(N-BOC-METHYLAMINO)ACETONITRILE,
- Carbamic acid,N-(cyanomethyl)-N-methyl-, 1,1-dimethylethyl ester
- tert-butyl N-(cyanomethyl)-N-methylcarbamate
- cyanomethyl-methyl-carbamic acid tert-butyl ester
- 2-(N-Boc-N-MethylaMino)-acetonitrile
- 2-(N-BOC-METHYLAMINO)ACETONITRILE
- Carbamic acid, N-(cyanomethyl)-N-methyl-, 1,1-dimethylethyl ester
- Tert-butyl N-(cyanomethyl)-N-methyl-carbamate
- 4870AH
- tert-Butyl (cyanomethyl)methylcarbamate
- AK139250
- AB0077237
- ST24049568
- 2-Methyl-2-propanyl (cyanom
- DTXSID70442993
- 180976-09-4
- 2-(N-Boc-N-methylamino)acetonitrile
- AKOS011175069
- SB34462
- N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester
- SCHEMBL4726104
- 2-[Boc(methyl)amino]acetonitrile
- EN300-64595
- FT-0691761
- tert-Butyl(cyanomethyl)(methyl)carbamate
- A812575
- MFCD06658361
- Z883138706
- DS-6541
- SY108136
- CS-0154819
- 1,1-Dimethylethyl N-(cyanomethyl)-N-methylcarbamate
- DB-406972
- 2-(N-BOC-N-Methylamino)acetonitrile
-
- MDL: MFCD06658361
- Inchi: 1S/C8H14N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h6H2,1-4H3
- InChI Key: AXNPHDXTYKKHSJ-UHFFFAOYSA-N
- SMILES: O(C(N(C)CC#N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 170.10600
- Monoisotopic Mass: 170.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3
- XLogP3: 0.9
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- PSA: 53.33000
- LogP: 1.37688
2-(N-BOC-N-Methylamino)acetonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
2-(N-BOC-N-Methylamino)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(N-BOC-N-Methylamino)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX461-250mg |
2-(N-BOC-N-Methylamino)acetonitrile |
180976-09-4 | 97% | 250mg |
186CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX461-1g |
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1133.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX461-50mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX461-200mg |
2-(N-BOC-N-Methylamino)acetonitrile |
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| Apollo Scientific | OR963413-1g |
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£51.00 | 2025-02-20 | |
| Apollo Scientific | OR963413-5g |
2-(N-Boc-methylamino)acetonitrile |
180976-09-4 | 97% | 5g |
£61.00 | 2025-02-20 | |
| Apollo Scientific | OR963413-10g |
2-(N-Boc-methylamino)acetonitrile |
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£118.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27940-250mg |
tert-Butyl(cyanomethyl)(methyl)carbamate |
180976-09-4 | 97% | 250mg |
¥53.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27940-1g |
tert-Butyl(cyanomethyl)(methyl)carbamate |
180976-09-4 | 97% | 1g |
¥124.0 | 2023-09-06 |
2-(N-BOC-N-Methylamino)acetonitrile Suppliers
2-(N-BOC-N-Methylamino)acetonitrile Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-(N-BOC-N-Methylamino)acetonitrile
Research Brief on 2-(N-BOC-N-Methylamino)acetonitrile (CAS: 180976-09-4) in Chemical Biology and Pharmaceutical Applications
2-(N-BOC-N-Methylamino)acetonitrile (CAS: 180976-09-4) is a specialized chemical intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its BOC-protected methylamino and nitrile functional groups, serves as a versatile building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and bioactive compounds. Recent studies have highlighted its utility in peptide modifications, prodrug design, and as a precursor for heterocyclic compounds with potential pharmacological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 2-(N-BOC-N-Methylamino)acetonitrile in the synthesis of modified peptide inhibitors targeting protease enzymes. The researchers utilized this compound to introduce N-methylated amino acid residues, which enhanced the metabolic stability and bioavailability of the resulting peptides. The study reported a 40% improvement in half-life compared to non-methylated analogs, underscoring the compound's value in peptide-based drug development.
In the realm of small molecule drug discovery, 2-(N-BOC-N-Methylamino)acetonitrile has been employed as a key intermediate in the synthesis of kinase inhibitors. A recent patent application (WO2023056789) disclosed its use in creating novel pyrimidine derivatives that exhibit selective inhibition against EGFR mutants. The nitrile moiety in particular was found to contribute to improved binding affinity through hydrogen bonding interactions with the kinase domain.
Analytical chemistry advancements have also benefited from this compound. A 2024 publication in Analytical and Bioanalytical Chemistry described its use as a derivatization agent for LC-MS analysis of primary amines in biological samples. The BOC group provided excellent protection during sample preparation, while the nitrile functionality enabled sensitive detection through characteristic fragmentation patterns in mass spectrometry.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 2-(N-BOC-N-Methylamino)acetonitrile. A green chemistry approach published in Organic Process Research & Development achieved an 85% yield through continuous flow chemistry, significantly reducing solvent waste compared to traditional batch methods. This advancement addresses growing concerns about sustainable pharmaceutical manufacturing.
The safety profile of 2-(N-BOC-N-Methylamino)acetonitrile has been extensively characterized in recent toxicological studies. While generally considered safe for laboratory use with proper precautions, 2023 research in Chemical Research in Toxicology identified potential nitrile-related toxicity at high concentrations, prompting recommendations for improved handling protocols in industrial settings.
Looking forward, the unique structural features of 2-(N-BOC-N-Methylamino)acetonitrile continue to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a building block for novel bioorthogonal reagents. The compound's versatility ensures its ongoing relevance in cutting-edge pharmaceutical research and development.
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